FGFR1 inhibitor-14

Description

Properties

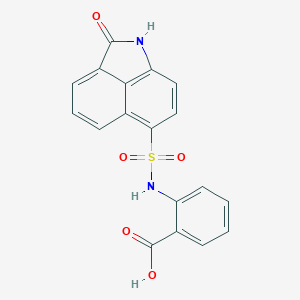

Molecular Formula |

C18H12N2O5S |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

2-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonylamino]benzoic acid |

InChI |

InChI=1S/C18H12N2O5S/c21-17-12-6-3-5-11-15(9-8-14(19-17)16(11)12)26(24,25)20-13-7-2-1-4-10(13)18(22)23/h1-9,20H,(H,19,21)(H,22,23) |

InChI Key |

TYNXIZLQXIBWGQ-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ATP-Competitive FGFR1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The FGFR1 Signaling Pathway

Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family.[1] The binding of a fibroblast growth factor (FGF) ligand, in concert with heparan sulfate proteoglycans (HSPGs), induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][3] This activation initiates a cascade of downstream signaling events crucial for various cellular processes, including proliferation, differentiation, migration, and survival.[4][5]

Key downstream pathways activated by FGFR1 include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Activated FGFR1 recruits and phosphorylates FGFR Substrate 2 (FRS2), which then serves as a docking site for Growth factor receptor-bound protein 2 (GRB2). This complex recruits the Son of Sevenless (SOS) guanine nucleotide exchange factor, leading to the activation of RAS and the subsequent MAPK cascade, which promotes cell proliferation.[3]

-

Phosphoinositide 3-kinase (PI3K)-AKT Pathway: The FRS2-GRB2 complex can also recruit GAB1, which in turn activates PI3K. PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the activation of AKT, a key regulator of cell survival and apoptosis inhibition.[4]

-

Phospholipase Cγ (PLCγ) Pathway: Activated FGFR1 can directly bind and phosphorylate PLCγ.[5] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), influencing a variety of cellular responses.[5]

Aberrant activation of the FGFR1 signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors.[6][7] This has made FGFR1 a compelling target for the development of targeted cancer therapies.

Figure 1: Simplified FGFR1 Signaling Pathway.

Core Mechanism of Action: ATP-Competitive FGFR1 Inhibition

As "FGFR1 inhibitor-14" is a non-specific designation, this guide will focus on the mechanism of well-characterized, potent, and selective ATP-competitive small molecule inhibitors of FGFR1, such as PD173074 , AZD4547 , and Infigratinib (BGJ398) .

The primary mechanism of action for these inhibitors is the competitive blockade of the ATP-binding pocket within the intracellular kinase domain of FGFR1.[2][8][9] By occupying this site, the inhibitor prevents the binding of endogenous ATP, which is essential for the phosphotransferase activity of the kinase. This blockade directly prevents the autophosphorylation of the FGFR1 receptor, thereby inhibiting the initiation of all downstream signaling cascades.[2] The ultimate cellular consequences are the inhibition of proliferation, induction of apoptosis, and suppression of migration in cancer cells that are dependent on aberrant FGFR1 signaling for their growth and survival.[10][11]

Figure 2: Mechanism of ATP-Competitive FGFR1 Inhibition.

Quantitative Data Presentation

The potency and selectivity of representative FGFR1 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in a biochemical or cellular assay.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| PD173074 | FGFR1 | ~25 | Cell-free | [2][5] |

| FGFR3 | 5 - 21.5 | Cell-free | [3] | |

| VEGFR2 | 100 - 200 | Cell-free | [2][12] | |

| PDGFR | >25,000 | Cell-free | [3] | |

| c-Src | >25,000 | Cell-free | [3] | |

| AZD4547 | FGFR1 | 0.2 | Cell-free | [1] |

| FGFR2 | 2.5 | Cell-free | [1] | |

| FGFR3 | 1.8 | Cell-free | [1] | |

| FGFR4 | 165 | Cell-free | ||

| VEGFR2 (KDR) | 24 | Cell-free | ||

| IGFR | >580 | Cell-free | ||

| Infigratinib (BGJ398) | FGFR1 | 0.9 | Cell-free | [13] |

| FGFR2 | 1.4 | Cell-free | [13] | |

| FGFR3 | 1.0 | Cell-free | [13] | |

| FGFR4 | 60 | Cell-free | ||

| VEGFR2 | 180 | Cell-free | [13] | |

| c-Kit | 750 | Cell-free | [13] |

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the evaluation of FGFR1 inhibitors.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of an inhibitor to the FGFR1 kinase.[1]

Materials:

-

Recombinant FGFR1 kinase (Thermo Fisher Scientific)

-

LanthaScreen™ Eu-anti-Tag Antibody (Thermo Fisher Scientific)

-

Kinase Tracer 236 (Thermo Fisher Scientific)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test inhibitor (serial dilutions in DMSO)

-

384-well assay plates (low volume, non-binding surface)

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point, 4-fold serial dilution of the test inhibitor in 100% DMSO. Subsequently, perform an intermediate dilution of this series into 1X Kinase Buffer A.

-

Reagent Preparation:

-

Prepare a 3X Kinase/Antibody solution in 1X Kinase Buffer A (e.g., 15 nM FGFR1, 6 nM Eu-anti-Tag Antibody).

-

Prepare a 3X Tracer solution in 1X Kinase Buffer A (concentration determined by prior tracer titration, typically in the low nM range).

-

-

Assay Assembly: In a 384-well plate, add the following in order:

-

5 µL of 3X serially diluted test inhibitor.

-

5 µL of 3X Kinase/Antibody solution.

-

5 µL of 3X Tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm).

-

Plot the Emission Ratio against the logarithm of the inhibitor concentration.

-

Fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Cellular FGFR1 Autophosphorylation Assay

This protocol measures the ability of an inhibitor to block ligand-induced FGFR1 phosphorylation in a cellular context.

Materials:

-

Cancer cell line with FGFR1 expression (e.g., KMS-11, KG-1).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

FGF2 ligand (recombinant human).

-

Test inhibitor.

-

Phosphate-Buffered Saline (PBS).

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

Phospho-FGFR (Tyr653/654) and total FGFR1 antibodies.

-

Western blot equipment and reagents.

Procedure:

-

Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace culture medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of the test inhibitor for 2-4 hours.

-

Ligand Stimulation: Stimulate the cells with FGF2 (e.g., 100 ng/mL) for 10-15 minutes at 37°C. A non-stimulated control should be included.

-

Cell Lysis: Immediately place plates on ice, aspirate the medium, wash once with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well.

-

Protein Extraction: Scrape the cells, transfer the lysate to a microcentrifuge tube, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting: Analyze equal amounts of protein (20-30 µg) by SDS-PAGE and western blot using primary antibodies against phospho-FGFR1 and total FGFR1. An appropriate loading control (e.g., β-actin or GAPDH) should also be probed.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the impact of the inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.[14]

Materials:

-

Cancer cell line of interest.

-

96-well cell culture plates.

-

Complete culture medium.

-

Test inhibitor.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of medium and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for a desired period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the logarithm of inhibitor concentration to determine the IC50 value.

Colony Formation Assay (Soft Agar)

This anchorage-independent growth assay is a stringent method to assess the anti-tumorigenic potential of an inhibitor by measuring the ability of single cells to form colonies in a semi-solid medium.[4]

Materials:

-

6-well plates.

-

Noble Agar or Agarose.

-

2X complete cell culture medium.

-

1X complete cell culture medium.

-

Test inhibitor.

-

Single-cell suspension of the cancer cell line.

-

Crystal Violet staining solution (0.005%).

Procedure:

-

Base Agar Layer:

-

Prepare a 0.6-0.8% agar solution by mixing equal volumes of molten 1.2-1.6% agar (cooled to ~40°C) and 2X complete medium.

-

Dispense 1.5-2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Top Agar Layer with Cells:

-

Prepare a single-cell suspension of the cancer cells.

-

Prepare a 0.3-0.4% agar/cell mixture by combining the cell suspension (at 2X the final desired plating density) with an equal volume of molten 0.6-0.8% agar. The test inhibitor at 2X concentration can be included in this step.

-

Carefully overlay 1.5 mL of the cell/agar mixture onto the solidified base layer.

-

-

Incubation:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 14-28 days.

-

Feed the cells twice weekly by adding 200-300 µL of complete medium (containing the appropriate concentration of the inhibitor) on top of the agar.

-

-

Staining and Counting:

-

After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for at least 1 hour.

-

Count the number of colonies (typically defined as >50 cells) in each well using a dissecting microscope or an automated colony counter.

-

Figure 3: General Experimental Workflow for FGFR1 Inhibitor Evaluation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]

- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TR [thermofisher.com]

- 7. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 12. thermofisher.com [thermofisher.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchhub.com [researchhub.com]

Probing the Interaction of Inhibitors with FGFR1: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR1 signaling pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][3][4] The development of small molecule inhibitors that target the ATP-binding site of FGFR1 is a key strategy in precision oncology.[2][3][5] A thorough understanding of the binding affinity and kinetic properties of these inhibitors is paramount for optimizing their efficacy and selectivity. This guide provides an in-depth overview of the binding characteristics of representative FGFR1 inhibitors, detailed experimental protocols for their evaluation, and a visual representation of the associated signaling pathways and experimental workflows.

Quantitative Analysis of FGFR1 Inhibitor Binding

The interaction between an inhibitor and its target kinase can be quantified by several key parameters. Binding affinity is a measure of the strength of the interaction, commonly expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Binding kinetics describes the rates of association (kon) and dissociation (koff) of the inhibitor to and from the target. These parameters provide a more dynamic view of the interaction and can be critical for predicting in vivo efficacy.

Below is a summary of binding affinity and kinetic data for several well-characterized FGFR1 inhibitors.

| Inhibitor | Binding Affinity (IC50/Kd/Ki) | Kinetic Parameters | Assay Method | Reference |

| Ponatinib | IC50: 2.2 nM | Not specified in provided abstracts | Cell-free assay | [6] |

| PD173074 | IC50: ~25 nM | Not specified in provided abstracts | Cell-free assay | [6] |

| SU5402 | IC50: 30 nM | Not specified in provided abstracts | Not specified | [6] |

| FIIN-1 | Kd: 2.8 nM; IC50: 9.2 nM | Irreversible covalent inhibitor | KinomeScan; Z'-lyte assay | [5] |

| Bevantolol Analogue (ANLG-2) | Binding Constant: 7.4 ± 0.27 nM | kon/koff determined via LiGaMD | Molecular modeling and simulation | [7] |

| Compound 34 (PRN1371) | Ki: 1.6 ± 1.1 nM | kinact: 0.0019 ± 0.0015 s⁻¹; kinact/Ki: 1.2 ± 0.1 µM⁻¹s⁻¹ | Biochemical off-rate assay (TR-FRET) | [8] |

Experimental Protocols for Characterizing Inhibitor Binding

Accurate determination of binding affinity and kinetics relies on robust and well-defined experimental methodologies. The following sections detail common protocols used in the characterization of FGFR1 inhibitors.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing both affinity and kinetic data.[9][10][11][12]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to an immobilized ligand (FGFR1 kinase).

Generalized Protocol:

-

Immobilization of FGFR1:

-

Binding Analysis:

-

A series of inhibitor concentrations are flowed over the sensor chip surface.

-

The association rate (kon) is determined by monitoring the binding during the injection of the inhibitor.

-

The dissociation rate (koff) is measured during the subsequent flow of buffer, where the inhibitor dissociates from the immobilized kinase.

-

-

Data Analysis:

-

The binding data is fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to calculate kon, koff, and the equilibrium dissociation constant (Kd = koff/kon).[13]

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[10][14][15][16][17][18]

Principle: ITC measures the heat released or absorbed during the titration of an inhibitor into a solution containing the FGFR1 protein.

Generalized Protocol:

-

Sample Preparation:

-

The FGFR1 protein solution is placed in the sample cell of the calorimeter.

-

The inhibitor solution is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

-

Both solutions must be in identical, degassed buffer to minimize heats of dilution.[19]

-

-

Titration:

-

A series of small injections of the inhibitor are made into the protein solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The integrated heat data is plotted against the molar ratio of inhibitor to protein.

-

The resulting isotherm is fitted to a binding model to determine Kd, ΔH, and n. The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[14]

-

Kinase Activity Assays for IC50 Determination

Enzymatic assays are commonly used to determine the potency of an inhibitor by measuring its effect on the catalytic activity of the kinase. The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%.

Principle: These assays typically measure the phosphorylation of a substrate by FGFR1 in the presence of varying concentrations of the inhibitor.

Generalized Protocol (e.g., LanthaScreen™ Eu Kinase Binding Assay): [20]

-

Assay Setup:

-

A reaction mixture is prepared containing FGFR1 kinase, a fluorescently labeled tracer (an ATP-competitive ligand), and a europium-labeled anti-tag antibody that binds to the kinase.[20]

-

In the absence of an inhibitor, binding of the tracer and antibody to the kinase results in a high degree of Förster Resonance Energy Transfer (FRET).[20]

-

-

Inhibitor Addition:

-

The test inhibitor is added in a serial dilution.

-

The inhibitor competes with the tracer for binding to the ATP site of FGFR1.

-

-

Signal Detection:

-

Binding of the inhibitor displaces the tracer, leading to a decrease in the FRET signal.[20]

-

The signal is read on a suitable plate reader.

-

-

Data Analysis:

-

The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Visualizing the Molecular Landscape

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following sections provide Graphviz DOT scripts to generate such diagrams.

FGFR1 Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR1 initiates a cascade of downstream signaling events that regulate cellular processes.[21][22][23][24]

Caption: Canonical FGFR1 signaling pathways activated upon ligand binding.

Experimental Workflow for SPR Analysis

The following diagram illustrates a typical workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance.

References

- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 2. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Identification and characterization of binding thermodynamics and kinetics of inhibitors targeting FGFR1 via molecular modelling and ligand Gaussian accelerated molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. bioradiations.com [bioradiations.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. scispace.com [scispace.com]

- 14. FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 18. zaguan.unizar.es [zaguan.unizar.es]

- 19. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Reactome | Signaling by FGFR1 [reactome.org]

- 22. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: Target Selectivity Profile of FGFR1 Inhibitor-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Dysregulation of the FGFR1 signaling pathway through gene amplification, activating mutations, or translocations is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides a detailed overview of the target selectivity profile of a specific class of FGFR1 inhibitors, the naphthostyril-1-sulfonamides, with a focus on the compound series leading to "FGFR1 inhibitor-14".

Recent research has led to the identification of a novel class of FGFR1 inhibitors based on a naphthostyril heterocycle. Within this series, a number of N-phenylnaphthostyril-1-sulfonamides have been synthesized and evaluated for their inhibitory activity against FGFR1.[2] This document will summarize the available quantitative data on their target selectivity, provide detailed experimental methodologies for key assays, and visualize the relevant biological pathways and experimental workflows.

Target Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, influencing both its efficacy and its potential for off-target toxicities. The following tables summarize the available inhibitory activity and selectivity data for the lead compounds from the N-phenylnaphthostyril-1-sulfonamide series.

Table 1: Inhibitory Activity of N-phenylnaphthostyril-1-sulfonamide Derivatives against FGFR1

| Compound ID | Structure/Substitution | IC50 (µM) for FGFR1 |

| 12 | N-phenyl | > 50 |

| 13 | N-(2-chlorophenyl) | > 50 |

| 14 | N-(3-chlorophenyl) | > 50 |

| 15 | N-(4-chlorophenyl) | 12.5 |

| 16 | N-(2-fluorophenyl) | > 50 |

| 17 | N-(3-fluorophenyl) | > 50 |

| 18 | N-(4-fluorophenyl) | 25 |

| 19 | N-(4-bromophenyl) | 12.5 |

| 20 | N-(4-hydroxyphenyl) | 2.0 |

| 21 | N-(3-hydroxyphenyl) | 12.5 |

| 22 | N-(4-methoxyphenyl) | 5.0 |

| 23 | N-(3-methoxyphenyl) | > 50 |

| 24 | N-(4-methylphenyl) | 25 |

| 25 | N-(3-methylphenyl) | > 50 |

| 26 | N-(4-nitrophenyl) | 12.5 |

| 27 | N-(3-nitrophenyl) | 25 |

| 28 | N-(3,4-dichlorophenyl) | 6.0 |

Data sourced from Gryshchenko et al., 2015.[2]

Table 2: Kinase Selectivity Profile of Lead Compounds

| Kinase Target | Compound 20 (% Inhibition at 10 µM) | Compound 22 (% Inhibition at 10 µM) |

| FGFR1 | 95 | 80 |

| Tie-2 | 15 | 10 |

| c-MET | 20 | 18 |

| CDK2/CycA | 5 | 7 |

| GSK3b | 12 | 15 |

| PKA | 8 | 10 |

Data sourced from Gryshchenko et al., 2015. The results indicate a good selectivity profile for the studied N-phenylnaphthostyril-1-sulfonamides within this limited kinase panel.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of the N-phenylnaphthostyril-1-sulfonamide series of FGFR1 inhibitors.

In Vitro Kinase Inhibition Assay (P32 Radioassay)

This protocol describes the method used to determine the IC50 values of the inhibitors against FGFR1.

Materials:

-

Recombinant human FGFR1 kinase domain.

-

Poly(Glu, Tyr) 4:1 as a generic substrate.

-

[γ-32P]ATP.

-

Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100.

-

Test compounds (inhibitors) dissolved in DMSO.

-

96-well plates.

-

Phosphocellulose filter plates.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 10 µM ATP, and 0.1 µCi of [γ-32P]ATP.

-

Add 10 µL of the reaction mixture to each well of a 96-well plate.

-

Add 1 µL of the test compound at various concentrations (typically a serial dilution) to the wells. For control wells, add 1 µL of DMSO.

-

To initiate the kinase reaction, add 10 µL of the enzyme/substrate mixture (containing FGFR1 kinase and poly(Glu, Tyr) substrate in assay buffer) to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

To stop the reaction, add 20 µL of 0.75% phosphoric acid to each well.

-

Transfer the reaction mixtures to a phosphocellulose filter plate.

-

Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Selectivity Profiling (Representative Protocol)

While the original study used a limited panel, a comprehensive selectivity profile is typically generated using a broader panel of kinases. The following is a representative protocol for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

-

A panel of recombinant protein kinases.

-

Specific substrates for each kinase.

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ATP.

-

Test compound.

-

White, opaque 96- or 384-well plates.

-

Luminometer.

Procedure:

-

Prepare the kinase reaction by adding the kinase, substrate, ATP, and test compound at the desired concentration to the wells of the assay plate.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The amount of light generated is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Calculate the percentage of inhibition by comparing the signal from the wells with the test compound to the control wells (with no inhibitor).

Mandatory Visualizations

FGFR1 Signaling Pathway

Caption: Simplified FGFR1 signaling pathway leading to cellular responses.

Experimental Workflow for Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

References

The In-Depth Guide to the Effects of a Selective FGFR1 Inhibitor on Downstream Signaling Pathways

Disclaimer: No specific therapeutic agent or research compound designated "FGFR1 inhibitor-14" has been identified in publicly available scientific literature. This technical guide, therefore, synthesizes data and protocols pertaining to well-characterized, selective small-molecule inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) to serve as a representative model for researchers, scientists, and drug development professionals. The information presented herein is intended to be illustrative of the effects of a archetypal selective FGFR1 inhibitor.

Introduction: The Role of FGFR1 in Cellular Signaling and Oncology

Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family, which comprises four distinct receptors (FGFR1-4).[1][2] These receptors are integral to a multitude of physiological processes, including embryonic development, tissue repair, cell proliferation, migration, and survival.[3][4] The signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand, which induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[5][6]

Aberrant FGFR1 signaling, often resulting from gene amplification, activating mutations, or chromosomal translocations, is a known oncogenic driver in a variety of solid tumors, including breast, lung, and gastric cancers.[2][6][7] This dysregulation leads to the constitutive activation of downstream signaling pathways, promoting uncontrolled tumor growth, survival, and angiogenesis.[7][8] Consequently, the development of selective FGFR1 inhibitors is a promising therapeutic strategy for cancers harboring these specific genetic alterations.[2][9]

This guide provides a comprehensive overview of the effects of a representative selective FGFR1 inhibitor, hereafter referred to as "this compound," on the key downstream signaling pathways. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Mechanism of Action of a Selective FGFR1 Inhibitor

Small-molecule FGFR inhibitors are typically ATP-competitive, binding to the ATP-binding pocket within the cytoplasmic kinase domain of the receptor.[5][10] This action prevents the transfer of a phosphate group from ATP to tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation.[4][5] By blocking this initial activation step, the inhibitor effectively abrogates the entire downstream signaling cascade that is dependent on FGFR1 activity.[3][11] The selectivity of these inhibitors for FGFR1 over other FGFR isoforms and other protein kinases is a critical aspect of their therapeutic potential, aiming to maximize on-target efficacy while minimizing off-target side effects.[3]

Core Downstream Signaling Pathways Modulated by FGFR1 Inhibition

Upon activation, FGFR1 recruits and phosphorylates various docking proteins, most notably FGFR substrate 2 (FRS2).[3] This initiates a cascade of signaling events through several major pathways that are crucial for cell fate decisions. Inhibition of FGFR1 by agents such as "this compound" leads to the downregulation of these pathways.

The RAS-MAPK-ERK Pathway

The phosphorylation of FRS2 creates docking sites for the GRB2/SOS complex, which in turn activates RAS. This triggers the mitogen-activated protein kinase (MAPK) cascade, leading to the sequential phosphorylation and activation of RAF, MEK, and finally ERK1/2.[1][6][12] Activated ERK1/2 translocates to the nucleus to regulate transcription factors involved in cell proliferation and differentiation.[12] Inhibition of FGFR1 significantly reduces the phosphorylation of key components of this pathway, such as ERK1/2.[4][11]

FGFR1-MAPK/ERK Signaling Pathway.

The PI3K-AKT-mTOR Pathway

The activated FRS2/GRB2 complex can also recruit GAB1, which in turn activates Phosphoinositide 3-kinase (PI3K).[6][12] PI3K catalyzes the conversion of PIP2 to PIP3, leading to the recruitment and activation of AKT (also known as Protein Kinase B).[10] Activated AKT is a central node in signaling, promoting cell survival, growth, and proliferation, partly through the activation of the mTOR pathway.[4][10][11] FGFR1 inhibition leads to a marked decrease in AKT phosphorylation.[4]

FGFR1-PI3K/AKT Signaling Pathway.

Other Influential Pathways

-

JAK-STAT Pathway: FGFR1 activation can also lead to the phosphorylation and activation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] Activated STATs dimerize, translocate to the nucleus, and act as transcription factors. This pathway is also attenuated by FGFR1 inhibition.[11]

-

PLCγ Pathway: FGFR1 can directly bind and activate Phospholipase C gamma (PLCγ).[3] PLCγ cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), which influences various cellular processes.[4][5]

Quantitative Data Presentation

The efficacy of a selective FGFR1 inhibitor is quantified through various in vitro assays. The following tables present representative data for "this compound," based on published values for known selective FGFR inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| Target Kinase | Representative IC50 (nM) |

| FGFR1 | 1.2 |

| FGFR2 | 2.5 |

| FGFR3 | 3.0 |

| FGFR4 | 5.7 |

| VEGFR2 | >1000 |

Data are synthesized from known selective FGFR inhibitors such as Erdafitinib.[3] A higher IC50 value against FGFR4 and especially non-FGFR kinases like VEGFR2 indicates selectivity.

Table 2: Cellular Proliferation/Viability (EC50)

This table shows the half-maximal effective concentration (EC50), representing the concentration of the inhibitor that causes a 50% reduction in cell viability in cancer cell lines with known FGFR1 aberrations.

| Cell Line | Cancer Type | FGFR1 Status | Representative EC50 (nM) |

| DMS114 | Small Cell Lung Cancer | Amplification | 15 |

| NCI-H1581 | Lung Squamous Carcinoma | Amplification | 45 |

| HCC95 | Lung Squamous Carcinoma | No Amplification | >5000 |

Data are representative of the expected activity in FGFR1-dependent versus non-dependent cell lines.[13][14]

Experimental Protocols and Workflow

The characterization of an FGFR1 inhibitor involves a series of well-defined experiments to assess its biochemical potency, its effect on cellular signaling, and its impact on cancer cell viability.

General Experimental Workflow.

In Vitro Kinase Assay Protocol (ADP-Glo™ Based)

This protocol determines the direct inhibitory effect of "this compound" on the kinase activity of recombinant FGFR1.[15][16]

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[15]

-

Prepare a stock solution of "this compound" in 100% DMSO and create a serial dilution series in Kinase Buffer.

-

Dilute recombinant FGFR1 enzyme and the appropriate substrate (e.g., Poly(E,Y)4:1) in Kinase Buffer.

-

Prepare an ATP solution in Kinase Buffer at a concentration near the Km for FGFR1.

-

-

Kinase Reaction:

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[15]

-

Incubate for 40 minutes at room temperature.[15]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.[15]

-

Incubate for 30 minutes at room temperature.[15]

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Western Blot Protocol for Phospho-Protein Analysis

This protocol is used to confirm that "this compound" blocks the phosphorylation of FGFR1 and its downstream effectors in a cellular context.[17][18][19]

-

Cell Culture and Treatment:

-

Seed an FGFR1-amplified cell line (e.g., DMS114) in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

-

Pre-treat the cells with various concentrations of "this compound" (and a DMSO vehicle control) for 2-6 hours.[20]

-

Stimulate the cells with an FGF ligand (e.g., 100 ng/mL FGF2) for 10-15 minutes to induce FGFR1 signaling (if basal phosphorylation is low).[20]

-

-

Protein Extraction:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA or a similar lysis buffer supplemented with protease and phosphatase inhibitors.[17]

-

Centrifuge the lysates at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes to pellet cell debris.[17]

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-FGFR1, total FGFR1, phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities to determine the reduction in phosphorylation relative to the total protein and loading control.

-

Cell Viability Assay Protocol (MTT-Based)

This protocol assesses the functional consequence of FGFR1 inhibition on the proliferation and viability of cancer cells.[21][22][23]

-

Cell Seeding:

-

Inhibitor Treatment:

-

Prepare serial dilutions of "this compound" in complete culture medium.

-

Replace the medium in the wells with 100 µL of medium containing the different inhibitor concentrations (include a DMSO vehicle control and a no-treatment control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[22]

-

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[21]

-

Conclusion

A selective FGFR1 inhibitor, represented here as "this compound," serves as a potent and specific tool for disrupting the oncogenic signaling driven by aberrant FGFR1 activity. By directly inhibiting the receptor's kinase function, it effectively suppresses the downstream MAPK/ERK and PI3K/AKT pathways, which are critical for tumor cell proliferation and survival. The quantitative assessment of its inhibitory activity through biochemical and cellular assays, as detailed in the provided protocols, is essential for its preclinical and clinical development. The continued investigation of such targeted therapies holds significant promise for patients with FGFR1-driven malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. promega.com [promega.com]

- 16. promega.com [promega.com]

- 17. pubcompare.ai [pubcompare.ai]

- 18. bakerlab.org [bakerlab.org]

- 19. researchgate.net [researchgate.net]

- 20. resources.revvity.com [resources.revvity.com]

- 21. Cell viability assay [bio-protocol.org]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

In Vitro Characterization of FGFR1 Inhibitor-14: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro characterization of FGFR1 inhibitor-14, a potent and selective inhibitor of the FGFR family. The information presented herein is intended to assist researchers in understanding the biochemical and cellular activity of this compound and to provide detailed methodologies for its evaluation. This compound is also known as FGFR-IN-14 and is referred to as compound 10h in its primary publication.[1] This inhibitor belongs to a series of pyrazolo[3,4-d]pyridazinone derivatives designed as covalent inhibitors of FGFRs.[2]

Biochemical Activity

This compound demonstrates potent inhibitory activity against multiple members of the FGFR family. The half-maximal inhibitory concentrations (IC50) were determined through in vitro kinase assays.

| Target | IC50 (nM) |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F (mutant) | 62 |

| Table 1: Biochemical activity of this compound against FGFR family kinases.[1][3] |

Cellular Activity

The anti-proliferative effects of this compound were assessed across a panel of human cancer cell lines with known FGFR alterations. The IC50 values highlight the inhibitor's potent activity in cells dependent on FGFR signaling.

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H520 | Lung Cancer | 19 |

| SNU-16 | Gastric Cancer | 59 |

| KATO III | Gastric Cancer | 73 |

| Table 2: Anti-proliferative activity of this compound in various cancer cell lines.[2] |

Kinase Selectivity Profile

The selectivity of an inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity. The kinase selectivity profile of this compound was assessed against a panel of kinases, demonstrating a high degree of selectivity for the FGFR family. While the complete selectivity panel data is detailed in the primary publication, the available information indicates weak inhibition of other kinases such as Erk1, Erk2, JAK1, JAK2, JAK3, CDK1, CDK2, and CDK3.[2]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR kinases.

Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay or a similar kinase assay format is typically used.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR2 V564F mutant enzymes

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

This compound (serially diluted)

-

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).

-

Add a solution containing the respective FGFR enzyme in kinase buffer to each well.

-

Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents.

-

Incubate for a further period to allow for antibody binding.

-

Read the plate on a suitable plate reader, measuring the TR-FRET signal.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To determine the anti-proliferative activity of this compound on cancer cell lines.

Methodology: A cell viability assay, such as the MTT or CellTiter-Glo® assay, is used to measure the effect of the inhibitor on cell growth.

Materials:

-

NCI-H520, SNU-16, and KATO III cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (serially diluted)

-

MTT reagent or CellTiter-Glo® reagent

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure the luminescence.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 values.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins.

Methodology: Western blotting is used to detect the levels of phosphorylated and total proteins in cell lysates after inhibitor treatment.

Materials:

-

Cancer cell lines (e.g., SNU-16)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against p-FGFR, FGFR, p-FRS2, FRS2, p-ERK, ERK, p-AKT, and AKT

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Seed cells and grow them to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for a specified time.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

FGFR Signaling Pathway and Inhibition

Caption: The FGFR signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vitro Characterization

Caption: A generalized workflow for the in vitro characterization of this compound.

References

A Technical Guide to the Discovery and Synthesis of Novel FGFR1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel inhibitors targeting Fibroblast Growth Factor Receptor 1 (FGFR1). Given the critical role of aberrant FGFR1 signaling in various cancers, the development of potent and selective inhibitors is a key focus in oncology drug discovery. This document details the underlying biology, discovery strategies, quantitative data for representative compounds, and the experimental protocols essential for their characterization.

Introduction: FGFR1 as a Therapeutic Target

Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a crucial role in various biological processes, including cell proliferation, differentiation, angiogenesis, and wound healing.[1][2] Aberrant FGFR1 signaling, driven by gene amplification, activating mutations, or translocations, is a significant oncogenic driver in numerous malignancies.[1][3][4] FGFR1 amplification is notably prevalent in non-small cell lung carcinoma (NSCLC), breast cancer, and bladder cancer, making it an attractive therapeutic target.[3][4][5][6] The development of small-molecule inhibitors that can block the ATP-binding site of the FGFR1 kinase domain is a promising strategy to counteract its oncogenic effects.[4][7]

The FGFR1 Signaling Pathway

Upon binding of its ligand, the Fibroblast Growth Factor (FGF), FGFR1 undergoes dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain.[1][8] This activation initiates a cascade of downstream signaling pathways that are crucial for cellular function and, when dysregulated, for tumor progression. The primary signaling cascades include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation and differentiation.[8][9]

-

PI3K-AKT-mTOR Pathway: This cascade is critical for promoting cell survival and inhibiting apoptosis.[8][9]

-

PLCγ-PKC Pathway: Activation of this pathway influences cell motility and metastasis.[1][8]

-

JAK-STAT Pathway: This pathway is involved in promoting tumor invasion and immune evasion.[1][8][9]

The interconnected nature of these pathways underscores the pleiotropic effects of FGFR1 activation in cancer.[8]

Discovery and Structure-Activity Relationship of Novel Inhibitors

The discovery of novel FGFR1 inhibitors employs a range of strategies, from high-throughput screening to structure-based design. A significant focus has been on developing compounds with high selectivity for FGFRs over other kinases, such as VEGFR, to minimize off-target toxicities.[10]

Representative Novel FGFR1 Inhibitors:

Several classes of chemical scaffolds have been explored, including pyrimidines, quinazolines, and covalent inhibitors that form an irreversible bond with a cysteine residue in the ATP-binding pocket.[11][12][13]

| Compound/Class | Target(s) | Type | IC50 / Kd (FGFR1) | Key Features & Cell-based Activity | Reference |

| FIIN-1 | FGFR1-4 | Irreversible Covalent | IC50: 9.2 nM, Kd: 2.8 nM | Forms a covalent bond with Cys486. Potently inhibits Tel-FGFR1 transformed Ba/F3 cells (EC50 = 14 nM). | [12][14] |

| Compound 7n | FGFR1, 2, 4 | Covalent | IC50: 8 nM | Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine scaffold. Shows significant in vivo antitumor efficacy in liver cancer xenograft models. | [11] |

| Compound 6 | FGFR1 (WT & V561M) | Reversible | IC50: ~0.24 nM (WT), ~1.24 nM (V561M) | Identified via hybrid virtual screening. Suppresses migration and invasion in triple-negative breast cancer (TNBC) cell lines. | [15] |

| Ponatinib | Pan-FGFR, others | Reversible | Kd*: 7.5 nM | Induces an inactive (DFG-out, αC-out) conformation of FGFR1. | [16] |

| Erdafitinib | Pan-FGFR | Reversible | - | FDA-approved pan-FGFR inhibitor. Binds to an inactive (αC-out) open (DFG-in) conformation. | [9][16] |

| Compound 8b | FGFR1, VEGFR2 | Dual Reversible | 101.0% inhibition at 10 µM | 4,6-disubstituted pyrimidine derivative designed to overcome VEGFR2 inhibitor resistance. | [17] |

| Compound 40 | FGFR1 | Reversible | IC50: 1.9 µM | Optimized thienopyrimidinone derivative identified through structure-based virtual screening. | [2][18] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. EC50: Half-maximal effective concentration.

Synthesis of Novel FGFR1 Inhibitors: A Representative Scheme

The synthesis of FGFR1 inhibitors often involves multi-step organic chemistry protocols. Pyrimidine derivatives are a common and effective scaffold for kinase inhibitors.[17][19][20] The synthesis of a pyrido[2,3-d]pyrimidin-7(8H)-one core, as seen in the development of the covalent inhibitor PRN1371, provides a representative example of the synthetic logic.

The general workflow involves the construction of the core heterocyclic system followed by the strategic introduction of substituents to optimize potency, selectivity, and pharmacokinetic properties. A key final step for covalent inhibitors is the addition of a reactive "warhead," such as an acrylamide group, which can form a bond with a specific cysteine residue in the target kinase.[11][21]

A detailed synthetic scheme for a pyrido[2,3-d]pyrimidin-7(8H)-one involves condensation of a pyrimidine with an aldehyde, hydrolysis, introduction of a linker at the N-8 position, oxidation of a thioether to a sulfone, and subsequent displacement with an amine to furnish the penultimate intermediate before the final warhead is attached.[21]

Experimental Protocols for Inhibitor Characterization

Rigorous experimental evaluation is essential to characterize the potency, selectivity, and mechanism of action of novel FGFR1 inhibitors.

A. In Vitro FGFR1 Kinase Activity Assay

-

Objective: To determine the direct inhibitory effect of a compound on FGFR1 enzymatic activity (IC50 value).

-

Methodology (Caliper Mobility Shift Assay): [22]

-

Reaction Setup: Prepare a reaction mixture containing recombinant FGFR1 kinase domain, a fluorescently labeled peptide substrate, ATP (at its Km concentration), and varying concentrations of the test inhibitor (typically from 5 nM to 100 µM).[22] A no-inhibitor control (DMSO vehicle) is included.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to allow the kinase to phosphorylate the substrate.

-

Separation: Load the reaction products onto a microfluidic chip in a Caliper EZ Reader. An electric field is applied, separating the phosphorylated product from the non-phosphorylated substrate based on their difference in charge and size.

-

Detection: The fluorescent signals of the substrate and product peaks are detected. The percent conversion is calculated as: [Product Peak Height / (Product Peak Height + Substrate Peak Height)].

-

Data Analysis: Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

-

B. Cell-Based Proliferation and Signaling Assays

-

Objective: To assess the inhibitor's ability to block FGFR1 signaling in a cellular context and inhibit the growth of FGFR1-dependent cancer cells.

-

Methodology (Western Blot for p-ERK): [21][22]

-

Cell Culture: Culture an FGFR1-dependent cell line (e.g., SNU-16 gastric cancer cells with FGFR2 amplification or H460 NSCLC cells) to ~80% confluency.[21][22]

-

Serum Starvation & Treatment: Serum-starve the cells for 12-24 hours to reduce basal signaling. Pre-treat the cells with various concentrations of the FGFR1 inhibitor or vehicle (DMSO) for 2-4 hours.

-

Stimulation: Stimulate the cells with a ligand like basic fibroblast growth factor (bFGF) for a short period (e.g., 10-15 minutes) to activate the FGFR1 pathway.

-

Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification & Electrophoresis: Determine protein concentration using a BCA assay. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Blotting & Probing: Transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., β-actin). Subsequently, probe with appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities to determine the reduction in p-ERK levels relative to total ERK.

-

-

Methodology (Cell Proliferation Assay): [14][21]

-

Cell Seeding: Seed FGFR1-dependent cancer cells in 96-well plates at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor.

-

Incubation: Incubate the plates for 72 hours.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against inhibitor concentration to calculate the EC50 or GI50 value.

-

C. In Vivo Antitumor Efficacy Studies

-

Objective: To evaluate the antitumor activity of the inhibitor in a living organism.

-

Methodology (Xenograft Model): [11][22]

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inoculate FGFR1-amplified cancer cells (e.g., H460) into the flank of each mouse.[22]

-

Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

-

Dosing: Administer the FGFR1 inhibitor (formulated for oral or intraperitoneal delivery) and the vehicle control to the respective groups according to a predetermined schedule (e.g., once daily).[22]

-

Monitoring: Monitor tumor volume (using calipers), body weight, and general animal health regularly throughout the study.

-

Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and perform pharmacodynamic analysis (e.g., immunohistochemistry for p-ERK) on the tumor tissue.[22] Compare tumor growth inhibition between the treated and control groups.

-

Conclusion and Future Perspectives

The discovery of novel FGFR1 inhibitors remains a highly active area of cancer research. Current efforts are focused on improving selectivity to reduce off-target effects, overcoming acquired resistance mechanisms (such as gatekeeper mutations), and developing combination therapies to block compensatory signaling pathways.[9][17] The integration of structure-based drug design, innovative screening methods, and robust preclinical evaluation will continue to drive the development of the next generation of FGFR1-targeted therapies, offering new hope for patients with FGFR1-driven malignancies.[6][15]

References

- 1. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jnj-38877605.com [jnj-38877605.com]

- 11. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchem.org.ua [medchem.org.ua]

- 14. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery and characterization of novel FGFR1 inhibitors in triple-negative breast cancer via hybrid virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Case Study – COVALfinder to Study FGFR1 Inhibitors | Enzymlogic [enzymlogic.com]

- 17. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Fibroblast Growth Factor Receptor 1 Kinase Inhibitors by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on FGFR1 Inhibition in Non-Small Cell Lung Cancer Research

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

This technical guide is designed to provide a comprehensive overview of the role of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors in the context of non-small cell lung cancer (NSCLC) research. While the initial request specified "FGFR1 inhibitor-14," a thorough investigation has revealed that this compound, also known as N-(2-carboxyphenyl)naphthostyril-1-sulfonamide or HY-158098, is a structurally identified molecule but lacks substantial published research, particularly within the field of NSCLC. Data regarding its specific activity, experimental protocols, and effects on signaling pathways in lung cancer models are not available in the public domain.

Therefore, to deliver a guide of significant value, we will focus on the broader principles of FGFR1 inhibition in NSCLC, utilizing data from well-characterized and clinically relevant FGFR inhibitors as illustrative examples. This guide will adhere to the core requirements of data presentation, detailed experimental methodologies, and visualization of key biological and experimental processes.

The Role of FGFR1 Signaling in Non-Small Cell Lung Cancer

The Fibroblast Growth Factor (FGF) signaling pathway is crucial for various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] In the context of cancer, aberrant FGFR signaling, often driven by gene amplification, mutations, or fusions, can act as an oncogenic driver.[2][3] In NSCLC, particularly in the squamous cell carcinoma subtype, amplification of the FGFR1 gene is a notable genomic alteration, occurring in approximately 13-22% of cases. This amplification can lead to overexpression and ligand-independent activation of the FGFR1 receptor tyrosine kinase, subsequently activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote tumor growth and survival.[1][2]

FGFR1 Signaling Pathway

The canonical FGFR1 signaling pathway is initiated by the binding of an FGF ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates a cascade of downstream signaling molecules.

Caption: Canonical FGFR1 signaling cascade and the point of intervention for FGFR1 inhibitors.

Quantitative Data on Preclinical Efficacy of FGFR1 Inhibitors in NSCLC

Numerous small molecule inhibitors targeting the ATP-binding pocket of the FGFR1 kinase domain have been developed and evaluated in preclinical NSCLC models. Below is a summary of in vitro efficacy data for several prominent FGFR inhibitors.

| Inhibitor | NSCLC Cell Line | FGFR1 Status | IC50 (nM) | Reference |

| AZD4547 | NCI-H1581 | Amplification | 1.5 | |

| NCI-H520 | Amplification | >10,000 | ||

| Infigratinib (BGJ398) | NCI-H1581 | Amplification | 9.6 | |

| DMS114 | - | 1,800 | ||

| PD173074 | NCI-H1581 | Amplification | 10-20 | |

| NCI-H2170 | Wild-Type | >1,000 | ||

| Ponatinib | HCC95 | Amplification | 20 | |

| NCI-H1581 | Amplification | 10 | ||

| Erdafitinib | - | Fusions/Mutations | - |

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments in the preclinical evaluation of FGFR1 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FGFR1 kinase.

Methodology:

-

Reagents and Materials: Recombinant human FGFR1 kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), test compound (e.g., FGFR1 inhibitor), and a detection system (e.g., Lance Ultra ULight™-Streptavidin and Europium-labeled anti-phosphotyrosine antibody).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, recombinant FGFR1 enzyme, and the biotinylated substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and ULight™-Streptavidin) and incubate in the dark.

-

Read the plate using a time-resolved fluorescence resonance energy transfer (TR-FRET) capable plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability/Proliferation Assay

Objective: To assess the effect of an FGFR1 inhibitor on the growth and viability of NSCLC cell lines.

Methodology:

-

Cell Culture: Culture NSCLC cell lines with known FGFR1 status (e.g., NCI-H1581 with FGFR1 amplification and NCI-H2170 as a wild-type control) in appropriate media and conditions.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the FGFR1 inhibitor or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or by using a tetrazolium-based assay (e.g., MTT or WST-1).

-

-

Data Analysis: Normalize the viability data to the vehicle-treated control. Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the percent viability against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the FGFR1 inhibitor is blocking the intended signaling pathway within the cancer cells.

Methodology:

-

Cell Treatment and Lysis:

-

Plate NSCLC cells and allow them to adhere.

-

Serum-starve the cells if necessary, then treat with the FGFR1 inhibitor for a specific duration (e.g., 2-4 hours).

-

Stimulate with an FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) to induce pathway activation.

-

Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-FGFR1, total FGFR1, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Experimental Workflow and Logical Relationships

The preclinical evaluation of a novel FGFR1 inhibitor follows a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: A typical workflow for the preclinical development of an FGFR1 inhibitor for NSCLC.

Conclusion and Future Directions

Targeting FGFR1 has emerged as a promising therapeutic strategy for a subset of NSCLC patients, particularly those with FGFR1 gene amplification. While early clinical trials with FGFR inhibitors have shown some activity, the overall response rates have been modest, highlighting the need for better patient selection biomarkers beyond just gene amplification. Future research will likely focus on identifying more robust predictive biomarkers, understanding and overcoming mechanisms of resistance, and exploring rational combination therapies to enhance the efficacy of FGFR1 inhibition in NSCLC. The continued development of novel, potent, and selective FGFR1 inhibitors remains a key objective in providing new treatment options for patients with this challenging disease.

References

- 1. Endotoxin induces proliferation of NSCLC in vitro and in vivo: role of COX-2 and EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro response of human small-cell lung-cancer cell lines to chemotherapeutic drugs; no correlation with clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of FGFR1 Amplification in Inhibitor Sensitivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase, is a critical regulator of cell proliferation, differentiation, and survival.[1] Amplification of the FGFR1 gene, located on chromosome 8p11-12, is a frequent event in various malignancies, including non-small cell lung cancer (NSCLC) and breast cancer, where it can act as an oncogenic driver.[2][3] This amplification leads to FGFR1 protein overexpression, aberrant and ligand-independent signaling, and a state of "oncogene addiction," rendering cancer cells dependent on this pathway for their growth and survival.[4][5] Consequently, FGFR1 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the FGFR1 signaling pathway, the impact of FGFR1 amplification on sensitivity to targeted inhibitors, mechanisms of resistance, and key experimental protocols for assessing this relationship.

The FGFR1 Signaling Pathway

Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to regulating cell proliferation, survival, and migration.[1][6]

Quantitative Analysis of Inhibitor Sensitivity

FGFR1 amplification often creates a dependency that makes cancer cells highly sensitive to small-molecule FGFR kinase inhibitors.[4][7] This sensitivity has been demonstrated across various preclinical models, including cell lines and patient-derived xenografts. Clinical trials have also shown that patients with high-level, clonal FGFR amplifications are more likely to respond to FGFR-targeted therapies.[8]

Table 1: In Vitro Sensitivity of Cancer Cell Lines to FGFR Inhibitors

| Cell Line | Cancer Type | FGFR1 Status | Inhibitor | IC50 (nM) | Reference |

| NCI-H1581 | Squamous Cell Lung Carcinoma | Amplified | PD173074 | 10 - 20 | [9] |

| NCI-H1581 | Squamous Cell Lung Carcinoma | Amplified | AZD4547 | 14 | [10] |

| NCI-H520 | Squamous Cell Lung Carcinoma | Amplified | AZD4547 | 2110 | [10] |

| NCI-H2170 | Squamous Cell Lung Carcinoma | Wild-Type | PD173074 | >1000 | [9] |